N-(cyclopropylmethyl)-2-methylaniline
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Overview
Description
N-(cyclopropylmethyl)-2-methylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 2-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-methylaniline typically involves the reaction of 2-methylaniline with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may utilize a one-pot method that involves hydrogenating a precursor compound in the presence of cyclopropyl formaldehyde, an acid, and a catalyst. This method is advantageous due to its high yield, low cost, and simplicity .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of pesticides and insecticides
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of cyclopropanone and N-methylaniline. This reaction involves a spin-selective mechanism and hydrogen atom transfer steps .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylmethyl aniline: Similar structure but without the methyl group on the aniline ring.
N-cyclopropyl-N-methylaniline: Similar structure but with an additional methyl group on the nitrogen atom
Uniqueness
N-(cyclopropylmethyl)-2-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the methyl group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-methylaniline |
InChI |
InChI=1S/C11H15N/c1-9-4-2-3-5-11(9)12-8-10-6-7-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
ZBWXBWFOCQCXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2CC2 |
Origin of Product |
United States |
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